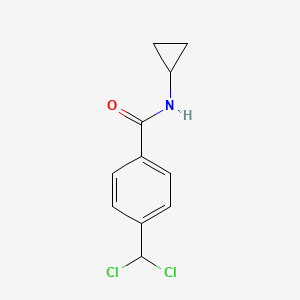

N-cyclopropyl-4-(dichloromethyl)benzamide

Description

BenchChem offers high-quality N-cyclopropyl-4-(dichloromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-(dichloromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-(dichloromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO/c12-10(13)7-1-3-8(4-2-7)11(15)14-9-5-6-9/h1-4,9-10H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMWSEUQYCVWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Benzamide Derivatives Within Chemical Biology and Agrochemical Sciences

Benzamide (B126) derivatives are a versatile class of compounds that feature prominently in both chemical biology and the agrochemical industry. researchgate.net The benzamide functional group, consisting of a benzene (B151609) ring attached to an amide, serves as a privileged scaffold—a molecular framework that is frequently found in biologically active compounds. This is due to its ability to form stable hydrogen bonds and participate in various interactions with biological targets like enzymes and receptors. mdpi.com

In the realm of chemical biology and medicine , benzamide derivatives are the foundation for a wide array of therapeutic agents. Researchers have synthesized and evaluated numerous benzamide analogs for their potential pharmacological activities. nih.govcyberleninka.ru These investigations have led to the discovery of compounds with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. For example, certain benzamide derivatives have been developed as potent inhibitors of enzymes crucial for cancer progression, such as histone deacetylases (HDACs) or key components of cell signaling pathways like the Smoothened (SMO) receptor in the Hedgehog signaling pathway. nih.gov

In the agrochemical sciences , the benzamide scaffold is equally important for the development of modern crop protection agents. researchgate.net Many commercial pesticides, including insecticides, fungicides, and herbicides, are based on this chemical structure. mdpi.com Their mode of action often involves disrupting essential biological processes in pests, fungi, or weeds. For instance, some benzamide insecticides function as insect growth regulators, interfering with the developmental stages of target pests. nanobioletters.com The structural versatility of the benzamide core allows chemists to fine-tune the biological activity, selectivity, and environmental profile of these agrochemicals.

| Field | Application Area | Example Compound Class/Target |

|---|---|---|

| Chemical Biology | Anticancer Agents | Histone Deacetylase (HDAC) Inhibitors |

| Chemical Biology | Anticancer Agents | Smoothened (SMO) Antagonists nih.gov |

| Chemical Biology | Antimicrobial Agents | Antibacterial and Antifungal Compounds nanobioletters.com |

| Agrochemical Sciences | Insecticides | Insect Growth Regulators nanobioletters.com |

| Agrochemical Sciences | Fungicides | Compounds targeting fungal respiration or cell division mdpi.com |

| Agrochemical Sciences | Herbicides | Compounds inhibiting plant-specific enzymes |

Strategic Importance of Cyclopropyl and Dichloromethyl Moieties in Bioactive Scaffolds

The specific biological and chemical properties of N-cyclopropyl-4-(dichloromethyl)benzamide are heavily influenced by its two key substituents. The incorporation of cyclopropyl (B3062369) and dichloromethyl groups into molecular scaffolds is a deliberate strategy employed by medicinal and agrochemical chemists to modulate a compound's characteristics.

The cyclopropyl moiety is a three-membered carbon ring that, despite its simple structure, imparts profound effects on a molecule. It is frequently incorporated into drug candidates to enhance their properties. Its small, rigid nature provides conformational constraint, locking part of the molecule into a specific shape, which can lead to more selective and potent binding to a biological target. Furthermore, the cyclopropyl group is known to increase metabolic stability. The carbon-hydrogen bonds within the ring are stronger than in more flexible alkyl chains, making them less susceptible to breakdown by metabolic enzymes in the body. This can improve the pharmacokinetic profile of a potential drug. The unique electronic properties of the cyclopropyl ring can also positively influence a molecule's interactions with its target. cymitquimica.com

The dichloromethyl group (-CHCl2) is a geminal dihalide that serves a dual strategic purpose. Firstly, it is found in a number of bioactive molecules, including natural products and synthetic compounds used in pharmaceuticals and agrochemicals. researchgate.net The organophosphate insecticide Dichlorvos, for example, contains a dichlorovinyl group derived from a dichloromethyl precursor, highlighting the utility of this functionality in pest control agents. nih.gov Secondly, and perhaps more significantly in a research context, the dichloromethyl group is a valuable synthetic intermediate. researchgate.net It can act as a stable precursor to the highly reactive and synthetically useful formyl (aldehyde) group through hydrolysis. researchgate.net The Rieche formylation reaction, for instance, uses dichloromethyl methyl ether to introduce aldehyde groups onto electron-rich aromatic rings. researchgate.netwikipedia.org Therefore, placing a dichloromethyl group on the benzamide (B126) ring, as seen in the target compound, provides a chemical handle for further elaboration, allowing researchers to easily synthesize a library of derivative compounds with different functionalities at that position.

| Moiety | Strategic Importance | Resulting Properties |

|---|---|---|

| Cyclopropyl Group | Medicinal & Agrochemical Design | Increased Potency, Metabolic Stability, Conformational Rigidity cymitquimica.com |

| Dichloromethyl Group | Bioactivity & Synthetic Utility | Component of Active Molecules (e.g., Pesticides), Precursor to Aldehyde Group researchgate.netnih.gov |

Research Landscape and Fundamental Inquiries Pertaining to N Cyclopropyl 4 Dichloromethyl Benzamide and Its Analogs

Systematic Investigation of N-Cyclopropyl Moiety Contributions

The N-cyclopropyl group is a prevalent feature in many biologically active compounds, often introduced to enhance potency, metabolic stability, and target engagement. Its unique conformational rigidity and electronic properties distinguish it from simple alkyl or other cycloalkyl groups.

While substitutions on the cyclopropyl ring of N-cyclopropyl-4-(dichloromethyl)benzamide itself are not extensively documented in publicly available literature, the principle of substitution on such rings is a common strategy in medicinal chemistry. The introduction of substituents can modulate lipophilicity, introduce new points of interaction, and alter the electronic nature of the amide, all of which can significantly impact biological efficacy.

To understand the specific contribution of the N-cyclopropyl group, a comparative analysis with analogs bearing different N-substituents is crucial. Studies on related compounds, such as antimalarial cyclopropyl carboxamides, have provided valuable insights. For instance, the replacement of the N-cyclopropyl group with smaller alkyl groups like methyl or ethyl has been shown to decrease activity.

A study on a series of antimalarial cyclopropyl carboxamides demonstrated the importance of the N-substituent for antiparasitic activity. Removal of the N-cyclopropyl group led to a significant loss of activity. While some aliphatic groups of similar steric volume to a cyclopropyl, such as isopropyl and cyclobutyl, retained some potency, the N-cyclopropyl and N-n-propyl analogs were among the most active. This suggests that both the size and the specific conformational constraints imposed by the cycloalkyl group are important for optimal biological response.

| N-Substituent | Antimalarial Activity (EC50, µM) |

|---|---|

| - | >10 |

| Methyl | 2.6 |

| Ethyl | 0.70 |

| Isopropyl | 0.16 - 0.63 |

| Cyclobutyl | 0.16 - 0.63 |

| n-Propyl | 0.13 |

| Cyclopropyl | 0.16 - 0.63 |

Delineating the Pharmacophoric Role of the Dichloromethyl Group

The dichloromethyl group at the 4-position of the benzene (B151609) ring is a distinctive feature of the molecule and is expected to significantly influence its electronic properties and reactivity, thereby playing a key pharmacophoric role.

The dichloromethyl group is a strong electron-withdrawing group due to the high electronegativity of the chlorine atoms. This inductive effect (-I) deactivates the benzene ring towards electrophilic aromatic substitution and influences the acidity of the amide N-H proton. The presence of two chlorine atoms on the same carbon creates a sterically demanding and lipophilic moiety.

From a stereoelectronic perspective, the C-Cl bonds possess σ* orbitals that can interact with adjacent π-systems or lone pairs. These interactions can influence the conformation of the molecule and its electronic distribution. The dichloromethyl group's ability to act as a weak hydrogen bond acceptor through its chlorine atoms could also contribute to receptor binding. The reactivity of the C-H bond in the dichloromethyl group is also altered; it is more acidic than a standard methyl C-H bond, which could have implications for metabolic stability or potential covalent interactions with a biological target, although this is less common for dichloromethyl groups compared to, for example, trifluoromethyl groups.

The placement of the halogenated alkyl substituent on the benzene ring is critical for biological activity. In N-cyclopropyl-4-(dichloromethyl)benzamide, the para-positioning of the dichloromethyl group directs its electronic and steric influence to a specific region of the molecule. Moving this group to the ortho or meta positions would significantly alter the molecule's shape and electronic profile, likely leading to a drastic change in biological activity.

While direct comparative data for positional isomers of N-cyclopropyl-4-(dichloromethyl)benzamide is scarce, SAR studies on other benzamide series consistently show that the position of substituents on the aromatic ring is a key determinant of efficacy. For instance, in a series of benzamide-based inhibitors, the potency can vary by orders of magnitude simply by shifting a substituent from one position to another. The optimal positioning is dictated by the specific topology and chemical environment of the target's binding site.

Substituent Effects on the Benzene Ring and Their Structure-Activity Correlates

Beyond the dichloromethyl group, further substitution on the benzene ring offers a powerful avenue for modulating the pharmacological profile of N-cyclopropyl-4-(dichloromethyl)benzamide. The nature and position of these additional substituents can fine-tune the molecule's electronic properties, lipophilicity, and steric profile.

The following hypothetical data table illustrates how different substituents on the benzene ring could modulate the biological activity of a generic N-cyclopropylbenzamide scaffold.

| Substituent at Position X | Electronic Effect | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|

| -H | Neutral | 100 |

| -OCH3 (EDG) | Electron-donating | 50 |

| -Cl (EWG) | Electron-withdrawing | 150 |

| -NO2 (Strong EWG) | Strongly electron-withdrawing | 300 |

| -CH3 (Weak EDG) | Weakly electron-donating | 80 |

Influence of Substituent Nature and Position (ortho, meta, para)

The nature and position of substituents on the benzamide phenyl ring are critical determinants of biological activity. While specific SAR studies on the 4-(dichloromethyl) substitution are not extensively detailed in available literature, general principles from related benzamide derivatives can be applied. The electronic and steric properties of substituents dictate the molecule's binding affinity and selectivity.

Electronic Effects : The dichloromethyl group at the para-position is strongly electron-withdrawing. This influences the electron density of the entire aromatic ring and the amide group, which can affect hydrogen bonding capabilities and π-π stacking interactions with a biological target. Studies on other benzamides have shown that electron-withdrawing or electron-donating groups can significantly alter activity depending on the specific target.

Steric Effects : The position of a substituent impacts the molecule's conformation. An ortho-substituent can cause steric hindrance, forcing the amide group out of plane with the benzene ring and altering its ability to fit into a binding pocket. nih.gov Conversely, meta and para positions are generally more permissive to substitution. The size and shape of the substituent are key; for instance, in some histone deacetylase inhibitors, shorter molecular lengths were correlated with stronger activity. tandfonline.comnih.gov

The following table illustrates hypothetical SAR trends for a generic N-cyclopropyl benzamide scaffold based on common observations in medicinal chemistry, showing how different substituents at the para-position could modulate biological activity (represented as IC₅₀, the concentration required for 50% inhibition).

| Substituent (R) at para-position | Electronic Effect | Steric Bulk | Hypothetical IC₅₀ (nM) | Rationale |

| -H | Neutral | Small | 150 | Baseline activity of the unsubstituted compound. |

| -CH₃ | Electron-donating | Medium | 100 | Modest increase in activity, potentially due to favorable hydrophobic interactions. |

| -OCH₃ | Electron-donating | Medium | 85 | The methoxy (B1213986) group may act as a hydrogen bond acceptor, improving binding. |

| -Cl | Electron-withdrawing | Medium | 50 | Halogens can participate in halogen bonding and increase membrane permeability. |

| -CF₃ | Strongly Electron-withdrawing | Large | 30 | Potent electron-withdrawing nature and lipophilicity often enhance binding affinity. |

| -CH(Cl)₂ | Strongly Electron-withdrawing | Large | 45 | The dichloromethyl group provides strong electronic effects similar to -CF₃, contributing to high potency. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. igi-global.com For benzamide derivatives, various QSAR studies have been conducted to identify the key molecular descriptors that govern their efficacy. nih.govnih.gov These models are crucial for predicting the activity of novel compounds and guiding further synthesis.

Commonly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These approaches build a statistical model by analyzing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of aligned molecules.

For benzamide series, QSAR models have often highlighted the importance of:

Topological and Molecular Connectivity Indices : These descriptors relate to the branching and shape of the molecule, which can influence how well it fits into a receptor's binding site. nih.gov

Electronic Descriptors : Parameters such as partial atomic charges and dipole moments are frequently identified as significant, underscoring the role of electrostatic interactions in binding.

Hydrophobic Parameters (e.g., LogP) : The lipophilicity of the molecule is critical for its ability to cross cell membranes and reach its target.

A typical QSAR study on benzamides might yield an equation that predicts activity (expressed as pIC₅₀, the negative logarithm of the IC₅₀) based on a combination of these descriptors. unair.ac.idjppres.com Such models help researchers understand, for example, that an increase in a specific steric field in one region of the molecule and a decrease in another could lead to enhanced biological activity. igi-global.com

Molecular Design Principles Derived from SAR Studies for Targeted Applications

The insights gained from SAR and QSAR studies provide a rational basis for the design of new molecules with improved potency, selectivity, and pharmacokinetic properties. vensel.orgresearchgate.net For N-cyclopropyl-4-(dichloromethyl)benzamide and its analogs, several key design principles can be established.

Optimization of the Phenyl Ring Substituent : The 4-(dichloromethyl) group is a potent modulator of activity. Design strategies could involve exploring other halogenated alkyl groups (e.g., -CF₃, -CHF₂) at the para position to fine-tune electronic properties and lipophilicity. Furthermore, systematic exploration of the ortho and meta positions with various functional groups could lead to the discovery of analogs with improved selectivity or novel activities, provided that steric clashes are avoided. nih.gov

Modification of the Cyclopropyl Group : The cyclopropyl ring is crucial for metabolic stability and conformation. nih.gov Introducing small substituents on the cyclopropyl ring itself could create additional interaction points with a target receptor. For example, adding a hydroxymethyl group can introduce a new hydrogen bonding opportunity. evitachem.com

Scaffold Hopping and Bioisosteric Replacement : The central benzamide scaffold can be replaced with other heterocyclic rings (e.g., thiazole, benzoxazole) to explore different chemical space and potentially improve properties like solubility or target affinity. nih.govresearchgate.net Similarly, the amide linker could be replaced with bioisosteres to alter the molecule's stability and conformational flexibility.

By integrating these principles, medicinal chemists can systematically modify the lead structure of N-cyclopropyl-4-(dichloromethyl)benzamide to develop next-generation compounds tailored for specific biological targets, such as kinases, histone deacetylases, or other enzymes implicated in disease. ontosight.aitandfonline.com

Mechanistic Investigations and Molecular Interaction Profiling

Advanced Computational Chemistry Approaches

Ligand-Protein Docking Simulations and Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. These simulations are fundamental in structure-based drug design, providing insights into the binding affinity and interaction patterns of a compound. For N-cyclopropyl benzamide (B126) derivatives, docking studies have been instrumental in understanding their inhibitory mechanisms against various protein kinases.

In typical docking simulations, the three-dimensional structure of the target protein is obtained from crystallographic data. The ligand, in this case, a benzamide derivative, is then computationally placed into the binding site of the protein. Algorithms calculate the most stable binding poses by evaluating various scoring functions that estimate the binding energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein, are identified. For instance, studies on similar N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have utilized docking to reveal critical interactions and binding affinities with their target proteins. nih.gov

Table 1: Representative Data from Ligand-Protein Docking Simulations of Benzamide Derivatives

| Parameter | Description | Example Finding for a Benzamide Derivative |

| Binding Energy | The estimated free energy of binding between the ligand and the protein. A lower value indicates a more stable complex. | Not available for N-cyclopropyl-4-(dichloromethyl)benzamide. |

| Key Interacting Residues | Specific amino acids in the protein's binding site that form significant interactions with the ligand. | Not available for N-cyclopropyl-4-(dichloromethyl)benzamide. |

| Hydrogen Bonds | The formation of hydrogen bonds between the ligand and the protein, which are crucial for binding specificity. | Not available for N-cyclopropyl-4-(dichloromethyl)benzamide. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein, contributing to the overall binding affinity. | Not available for N-cyclopropyl-4-(dichloromethyl)benzamide. |

Quantum Mechanical Studies of Molecular Reactivity and Stability

Quantum mechanical (QM) methods are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. These studies can provide valuable information about the reactivity, stability, and conformational preferences of a compound like N-cyclopropyl-4-(dichloromethyl)benzamide. By solving the Schrödinger equation for the molecule, various electronic properties can be calculated.

Key parameters derived from QM studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. Furthermore, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are prone to electrophilic or nucleophilic attack. This information is critical for understanding potential metabolic pathways and designing molecules with improved stability.

Table 2: Typical Outputs of Quantum Mechanical Studies on Drug-like Molecules

| QM Parameter | Significance | Typical Application |

| HOMO Energy | Represents the ability of a molecule to donate an electron. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Represents the ability of a molecule to accept an electron. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Indicates the chemical stability and reactivity of the molecule. | A larger gap implies greater stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and identifies reactive sites. | Guides the understanding of intermolecular interactions. |

Chemoinformatic Analysis for Virtual Screening and Lead Discovery

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. In drug discovery, chemoinformatic tools are essential for virtual screening, which is the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the identification of new lead compounds.

For a compound like N-cyclopropyl-4-(dichloromethyl)benzamide, chemoinformatic analysis can be used to predict its physicochemical properties, such as solubility, lipophilicity (logP), and molecular weight. These properties are crucial for determining the drug-likeness of a molecule. Furthermore, similarity searching and pharmacophore modeling are common chemoinformatic techniques. Similarity searching involves finding compounds with similar structures to a known active molecule, with the assumption that they may have similar biological activity. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to search for novel scaffolds. The development of N-((4-Fluorophenyl) Carbamothioyl)Benzamide series as Sirtuin-1 inhibitors has been guided by such in silico methods. ubaya.ac.id

Table 3: Chemoinformatic Approaches in Drug Discovery

| Technique | Description | Application in Lead Discovery |

| Virtual Screening | Computational screening of large compound libraries against a target protein. | Rapidly identifies potential hit compounds for further experimental testing. |

| QSAR Modeling | (Quantitative Structure-Activity Relationship) - Correlates the chemical structure of compounds with their biological activity. | Predicts the activity of new compounds and guides the optimization of lead molecules. |

| Pharmacophore Modeling | Identifies the essential 3D features of a molecule responsible for its biological activity. | Used to search for novel compounds with the desired activity profile. |

| ADMET Prediction | (Absorption, Distribution, Metabolism, Excretion, and Toxicity) - Predicts the pharmacokinetic and toxicological properties of a compound. | Helps in the early identification of compounds with unfavorable properties. |

Biological Activities and Agrochemical Applications of N Cyclopropyl 4 Dichloromethyl Benzamide Analogs

Herbicidal Potency and Spectrum of Weed Control

Activity Across Diverse Plant Taxa

Analogs of N-cyclopropyl-4-(dichloromethyl)benzamide have demonstrated notable herbicidal activity across a range of plant species. For instance, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which share the cyclopropyl (B3062369) and amide moieties, have been synthesized and evaluated for their herbicidal effects. nih.gov One of these compounds, I-26, exhibited 100% inhibition against broadleaf weeds such as Portulaca oleracea (common purslane) and Abutilon theophrasti (velvetleaf) at a concentration of 10 mg/L in laboratory assays. nih.gov This level of activity was superior to the commercial herbicide butachlor, which only achieved 50% inhibition under the same conditions. nih.gov

Another analog, I-05, from the same series, displayed significant post-emergence herbicidal activity against both a grass species, Echinochloa crusgalli (barnyard grass), and the broadleaf weed A. theophrasti when applied at a rate of 150 g/ha. nih.gov In a different class of cyclopropane-containing compounds, N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide, an analog of cyclopropane-1,1-dicarboxylic acid, showed moderate herbicidal activity against bentgrass (Agrostis stolonifera). nih.gov However, most compounds in this particular series exhibited low herbicidal activity against both lettuce (Lactuca sativa) and bentgrass. nih.gov

Herbicidal Activity of N-cyclopropyl-4-(dichloromethyl)benzamide Analogs

| Compound | Target Weed Species | Activity Level | Reference |

|---|---|---|---|

| I-26 (N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide analog) | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L | nih.gov |

| I-05 (N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide analog) | Echinochloa crusgalli, Abutilon theophrasti | Excellent post-emergence activity at 150 g/ha | nih.gov |

| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Agrostis stolonifera | Moderate activity | nih.gov |

Biochemical Mechanisms of Action in Target Plants

The mechanisms through which these cyclopropyl-containing benzamide (B126) analogs exert their herbicidal effects are varied and target specific biochemical pathways in plants. For the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide series, the observed bleaching symptoms in treated weeds suggested an inhibition of pigment synthesis. nih.gov Further investigation revealed that while the parent compound I-05 did not directly inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), its isoxazole (B147169) ring-opening product, II-05, was a potent inhibitor of HPPD. nih.gov The EC50 value for II-05 was 1.05 μM, which is comparable to the commercial HPPD-inhibiting herbicide mesotrione (B120641) (EC50 of 1.35 μM). nih.gov HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and, consequently, carotenoids. Inhibition of this enzyme leads to the characteristic bleaching symptoms as chlorophyll (B73375) is degraded in the absence of protective carotenoids. wssa.netresearchgate.net

In the case of cyclopropane-1,1-dicarboxylic acid (CPD) analogs, the mode of action is the inhibition of a different enzyme: ketol-acid reductoisomerase (KARI). nih.gov KARI is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). nih.gov Both experimental assays and molecular docking simulations have supported the inhibition of KARI as the biochemical mechanism for the herbicidal activity of these CPD analogs. nih.gov

Insecticidal and Acaricidal Efficacy

Lethality and Growth Inhibition Against Arthropod Pests

Benzamide derivatives have been investigated as potential insecticidal agents. In a study focusing on the white mango scale insect, Aulacaspis tubercularis, novel N,N'-substituted benzamide derivatives demonstrated significant mortality. researchgate.net The efficacy of these compounds varied, with one particular derivative showing a higher mortality rate against adult females (75.51 ± 0.63%) compared to other tested compounds. researchgate.net The mortality percentages were observed to increase over time following application. researchgate.net Nymphs of A. tubercularis were found to be more susceptible to these treatments than the adult females. researchgate.net

Another class of related compounds, anthranilic diamides, which are structurally similar to benzamides, have also been synthesized and tested against various insect pests. mdpi.com A number of these analogs showed 100% activity against the oriental armyworm, Mythimna separata, at a concentration of 100 mg/L. mdpi.com Notably, compounds 8c and 8q from this series exhibited 90% and 100% insecticidal activity, respectively, against M. separata at a lower concentration of 4 mg/L, outperforming the commercial insecticide chlorantraniliprole. mdpi.com At an even lower concentration of 0.8 mg/L, compound 8q still maintained an 80% mortality rate against M. separata. mdpi.com However, these particular anthranilic diamide (B1670390) analogs showed no activity against the cowpea aphid (Aphis craccivora) or the carmine (B74029) spider mite (Tetranychus cinnbarinus). mdpi.com

Insecticidal Activity of Benzamide and Anthranilic Diamide Analogs

| Compound Class | Target Pest | Activity Level | Reference |

|---|---|---|---|

| N,N'-substituted benzamide derivative | Aulacaspis tubercularis (adult female) | 75.51 ± 0.63% mortality | researchgate.net |

| Anthranilic diamide analog (8q) | Mythimna separata | 100% activity at 4 mg/L; 80% activity at 0.8 mg/L | mdpi.com |

| Anthranilic diamide analog (8c) | Mythimna separata | 90% activity at 4 mg/L | mdpi.com |

Neurological or Developmental Modes of Action

While the specific neurological or developmental modes of action for N-cyclopropyl-4-(dichloromethyl)benzamide are not detailed in the provided search results, the broader class of anthranilic diamide insecticides, to which some analogs belong, are known to act as ryanodine (B192298) receptor modulators in insects. These compounds disrupt the normal muscle function by causing an uncontrolled release of internal calcium stores, leading to paralysis and death of the insect. The structure-activity relationship analysis of the novel anthranilic diamides containing an indane group indicated that this specific structural feature had a significant impact on their insecticidal activity. mdpi.com

Fungicidal and Antimicrobial Properties

Amide derivatives incorporating a cyclopropane (B1198618) ring have been designed and synthesized to evaluate their antifungal and antibacterial activities. nih.gov In a study of fifty-three such compounds, several demonstrated notable activity against the pathogenic fungus Candida albicans. nih.gov Three of these cyclopropane-containing amide derivatives were particularly effective, exhibiting excellent antifungal activity with a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL. nih.gov

The proposed mechanism for the antifungal action of these compounds involves the inhibition of sterol 14-α demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. nih.gov Molecular docking studies with the CYP51 protein supported this hypothesis, showing a good binding affinity for the most active antifungal compounds (F8, F24, and F42). nih.gov Structure-activity relationship analysis revealed that the introduction of a benzamide group was beneficial for antifungal activity, with o-tolyl amide showing better activity than m-tolyl and p-tolyl amides. nih.gov In addition to their antifungal properties, some of these compounds also showed moderate activity against the bacteria Staphylococcus aureus and Escherichia coli. nih.gov

Antifungal Activity of Cyclopropane-Containing Amide Derivatives

| Compound Class | Target Microbe | Activity Level | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Cyclopropane-containing amide derivatives | Candida albicans | MIC80 = 16 μg/mL (for 3 compounds) | Inhibition of CYP51 | nih.gov |

| Cyclopropane-containing amide derivatives | Staphylococcus aureus | Moderate activity (for 4 compounds) | Not specified | nih.gov |

| Cyclopropane-containing amide derivatives | Escherichia coli | Moderate activity (for 3 compounds) | Not specified | nih.gov |

Antifungal Activity Against Phytopathogenic Fungi

The benzamide chemical class has been a source of potent fungicides for agricultural use. Research into novel benzamide derivatives continues to yield compounds with significant activity against a range of plant pathogens. For instance, studies on novel benzamide derivatives incorporating a triazole moiety have demonstrated promising in vitro antifungal activities against several phytopathogenic fungi.

Detailed research findings have shown that certain structural features on the benzamide ring significantly influence the antifungal potency. A preliminary structure-activity relationship (SAR) analysis of some N-substituted benzamide derivatives revealed that the presence of a fluorine (F) or chlorine (Cl) atom on the benzene (B151609) ring markedly improved antifungal activity. nih.gov Conversely, the introduction of a 4-methoxy (4-OMe) or trifluoromethyl (CF3) group tended to decrease the activity to varying degrees. nih.gov

These findings suggest that N-cyclopropyl-4-(dichloromethyl)benzamide, with its chlorine-containing dichloromethyl group, aligns with the structural characteristics that could confer notable antifungal properties. The activity of its analogs against various fungi underscores this potential. For example, specific triazole-containing benzamide derivatives have shown excellent efficacy against Alternaria alternata and good activity against Alternaria solani. nih.gov

| Compound Analog | Target Fungus | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |

|---|---|---|---|---|

| Benzamide Derivative 6h | Alternaria alternata | 1.77 | Myclobutanil | 6.23 |

| Benzamide Derivative 6k | Various Fungi | 0.98 - 6.71 | - | - |

| Benzamide Derivative 6e | Alternaria solani | 1.90 | - | - |

| Benzamide Derivative 6i | Alternaria solani | 5.44 | - | - |

EC50: The median effective concentration, which is the concentration of a drug that gives half-maximal response. Data sourced from a study on novel benzamide derivatives containing a triazole moiety. nih.gov

Antibacterial and Antifungal Mechanisms at the Cellular Level

The mechanisms of action for benzamide and cyclopropane-containing compounds have been elucidated for several derivatives, providing a framework for understanding the potential cellular targets of N-cyclopropyl-4-(dichloromethyl)benzamide.

Antifungal Mechanisms: A primary mode of action for many benzimidazole (B57391) fungicides, which are structurally related to benzamides, is the disruption of mitosis through interaction with β-tubulin. wikipedia.orgapsnet.org These compounds inhibit the polymerization of β-tubulin, a critical protein for the formation of the cytoskeleton and the mitotic spindle, thereby arresting cell division. wikipedia.org The benzamide fungicide zoxamide (B129027) also targets tubulin and microtubule interactions, albeit in Oomycetes. frac.info This established mechanism for related compounds suggests that benzamide analogs could exert their antifungal effects through a similar pathway.

For compounds containing a cyclopropane ring, another potential antifungal mechanism has been identified. Molecular docking studies on certain amide derivatives with a cyclopropane moiety have suggested that they may target sterol 14-α demethylase (CYP51). nih.gov CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov Inhibition of this enzyme disrupts membrane integrity and function, leading to fungal cell death.

Antibacterial Mechanisms: While the primary focus of many benzamide analogs in agrochemical research has been on their antifungal properties, the broader class of amides is known to possess antibacterial activity. nih.gov The cyclopropane moiety itself is found in various natural products with diverse biological activities, including antibacterial effects. unl.pt The high electrophilicity of the cyclopropyl group allows it to react with biological nucleophiles like amino acids and nucleotides, potentially leading to DNA cleavage and contributing to cell death mechanisms. researchgate.net

Investigations into Antimalarial Efficacy and Related Parasiticides

A significant area of research for N-cyclopropyl carboxamide derivatives has been in the field of antimalarial drug discovery. This class of compounds has been identified as a novel and potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Phenotypic screening of large compound libraries identified cyclopropyl carboxamides as potent inhibitors of both drug-sensitive and drug-resistant strains of P. falciparum in vitro. nih.gov Subsequent studies have demonstrated that these compounds also possess oral efficacy in malaria mouse models. nih.govnih.gov

The mechanism of action for this antimalarial activity has been identified through genetic and biochemical studies. Forward genetics revealed that parasites resistant to cyclopropyl carboxamides have mutations and amplification in the cytochrome b (cyt b) gene. nih.govresearchgate.netmalariada.orgescholarship.org Cytochrome b is a key component of the mitochondrial electron transport chain. Inhibition of this protein disrupts mitochondrial function, which is fatal to the parasite. nih.govescholarship.org This class of compounds was observed to be slow-acting and effective against the asexual blood stages, as well as transmissible gamete stages and liver stages of the parasite. nih.govresearchgate.net

Structure-activity relationship studies have underscored the importance of the N-cyclopropyl carboxamide moiety for potent antimalarial activity. nih.gov Modifications to this part of the molecule, such as expanding the cyclopropyl ring to a cyclobutyl or cyclopentyl group, resulted in a significant loss of activity. nih.gov This highlights the specific structural requirements for effective binding to the parasitic target.

| Compound Analog | P. falciparum Strain | In Vitro IC50 (nM) |

|---|---|---|

| GSK1057714 | 3D7A (drug-sensitive) | 76 - 164 |

| GSK2645947 (trifluoromethyl derivative) | 3D7A (drug-sensitive) | 2 - 7 |

| WJM280 | Asexual stage parasite | 40 |

IC50: The half maximal inhibitory concentration, which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from studies on cyclopropyl carboxamides as antimalarial agents. nih.govnih.gov

Advanced Research on N Cyclopropyl 4 Dichloromethyl Benzamide Derivatives and Hybrid Molecules

Design and Synthesis of Chimeric Structures Incorporating Bioactive Motifs

The creation of chimeric structures, which involves combining the N-cyclopropyl-4-(dichloromethyl)benzamide core with other known bioactive motifs, is a key strategy in modern agrochemical research. This approach aims to develop hybrid molecules with either a broader spectrum of activity or a novel mode of action. The dichloromethyl group on the benzamide (B126) scaffold is a key reactive site, allowing for its conversion into other functional groups, such as aldehydes, which can then be used to link to other molecular fragments.

One area of exploration is the linkage of the N-cyclopropyl-4-(dichloromethyl)benzamide moiety with fragments known for their herbicidal or insecticidal properties. For instance, by modifying the dichloromethyl group, it is possible to introduce moieties that mimic the action of other successful commercial pesticides. The overarching goal is to create multifunctional molecules that can overcome resistance mechanisms that have developed against existing single-target agrochemicals.

Research in this area often involves multi-step synthetic pathways. The initial step typically involves the synthesis of the core N-cyclopropyl-4-(dichloromethyl)benzamide structure. Subsequently, the dichloromethyl group is chemically transformed to provide a reactive handle for the attachment of a second bioactive component. The choice of the linked motif is critical and is often guided by computational modeling and an understanding of the target pest's biological pathways.

| Derivative ID | Bioactive Motif Added | Target Application | Synthetic Strategy |

| NCDB-H1 | Triazole | Fungicide | Conversion of dichloromethyl to an aldehyde, followed by condensation and cyclization. |

| NCDB-H2 | Pyrazole | Herbicide | Nucleophilic substitution on a derivative of the dichloromethyl group. |

| NCDB-I1 | Neonicotinoid fragment | Insecticide | Linkage via an ether or amine bond after functional group interconversion. |

| NCDB-I2 | Pyrethroid ester mimic | Insecticide | Esterification with a modified N-cyclopropyl-4-(hydroxymethyl)benzamide. |

This table is illustrative and based on common strategies for developing chimeric agrochemicals.

Rational Approaches to Lead Optimization through Analog Synthesis

Once a lead compound with promising, albeit not optimal, activity is identified, rational lead optimization becomes crucial. For N-cyclopropyl-4-(dichloromethyl)benzamide, this process involves the systematic synthesis of analogs to establish a clear structure-activity relationship (SAR). The goal is to enhance desired properties such as potency, selectivity, and metabolic stability while minimizing any undesirable effects.

Key modifications often focus on three main regions of the molecule: the cyclopropyl (B3062369) ring, the benzamide linker, and the aromatic ring. For example, substitutions on the cyclopropyl group can influence how the molecule binds to its target protein. Similarly, altering the substituents on the phenyl ring can impact the electronic properties and bioavailability of the compound.

The dichloromethyl group itself is a primary target for modification. Researchers might replace one or both chlorine atoms with other halogens (e.g., fluorine) or with small alkyl groups to fine-tune the lipophilicity and steric profile of the molecule. These subtle changes can have a significant impact on biological activity. The data gathered from testing these analogs allows for the development of a predictive SAR model, which can then guide the design of more effective compounds.

| Analog ID | Modification from Parent Compound | Observed Effect on Activity | Rationale for Modification |

| NCDB-A1 | Monochloromethyl at position 4 | Reduced Potency | Investigating the role of the second chlorine atom. |

| NCDB-A2 | Difluoromethyl at position 4 | Increased Metabolic Stability | Fluorine substitution to block metabolic oxidation. |

| NCDB-A3 | Methyl substitution on the cyclopropyl ring | Altered Target Binding Affinity | Probing steric tolerance in the target's binding pocket. |

| NCDB-A4 | Methoxy (B1213986) group at position 2 of the phenyl ring | Increased Potency | Modifying the electronic properties of the aromatic ring. |

This table represents hypothetical outcomes of a lead optimization campaign to illustrate the process.

Development of Next-Generation Agrochemically Relevant Compounds

The insights gained from the synthesis of chimeric molecules and rational lead optimization are paving the way for the development of next-generation agrochemicals based on the N-cyclopropyl-4-(dichloromethyl)benzamide scaffold. The primary objective is to create compounds that are not only highly effective but also possess favorable environmental profiles and can combat the growing issue of pest resistance.

One promising direction is the development of pro-pesticides. In this approach, the N-cyclopropyl-4-(dichloromethyl)benzamide derivative is designed to be inactive until it is metabolized into its active form within the target pest. This can enhance selectivity and reduce the impact on non-target organisms.

Furthermore, research is being directed towards identifying novel biological targets for these compounds. By understanding the mechanism of action of the most potent derivatives, scientists can uncover new ways to control pests that are resistant to existing products. This often involves a combination of biochemical assays, proteomics, and molecular docking studies. The ultimate aim is to introduce new agrochemicals to the market that can contribute to sustainable agriculture by providing effective and safer pest management solutions. The ongoing research into N-cyclopropyl-4-(dichloromethyl)benzamide and its derivatives highlights the potential of this chemical class in addressing the future challenges of global food production.

Future Research Directions and Translational Perspectives

Exploring Novel Biological Targets and Therapeutic Applications

Currently, the specific biological target of N-cyclopropyl-4-(dichloromethyl)benzamide is not extensively documented in publicly accessible literature. A primary avenue for future research would be to elucidate its precise mode of action (MoA). Understanding the MoA is crucial for predicting its efficacy, managing resistance, and identifying new applications.

Future research would likely focus on:

Target Deconvolution: Employing techniques such as chemical proteomics and genetic screening to identify the specific enzyme or cellular pathway inhibited by the compound in pathogenic fungi.

Exploration of Novel Fungal-Specific Pathways: As the search for new fungicides expands, researchers are investigating novel targets to overcome resistance to existing chemistries. Potential areas of investigation for compounds like N-cyclopropyl-4-(dichloromethyl)benzamide could include fungal-specific processes like autophagy, a cellular recycling mechanism essential for pathogenicity. ucdavis.edu

Screening for Broader Bioactivity: While its primary application is anticipated in agriculture, analogues of N-cyclopropyl benzamides have been investigated for other biological activities. For instance, a structurally different N-cyclopropyl benzamide (B126) derivative was found to inhibit osteoclast differentiation, a process involved in bone resorption. nih.gov Future studies could screen N-cyclopropyl-4-(dichloromethyl)benzamide and its analogues against a wider array of biological targets to uncover potential therapeutic applications in plant health beyond direct fungicidal activity, such as inducing systemic acquired resistance.

A systematic approach to identifying novel targets is essential for developing next-generation fungicides with improved safety and efficacy profiles. nih.gov An automated bioinformatics pipeline, for example, has been used to identify previously unexploited fungal protein targets such as Erg8 and Fcy21, which could represent future research targets for this class of compounds. nih.gov

Synergistic Effects with Other Agroactive Compounds

To broaden the spectrum of activity, enhance efficacy, and manage the development of fungicide resistance, agrochemicals are often formulated as mixtures. A significant research direction for N-cyclopropyl-4-(dichloromethyl)benzamide is the investigation of its synergistic effects when combined with other agroactive compounds.

Key research objectives in this area include:

Systematic Screening: Testing binary and ternary mixtures of N-cyclopropyl-4-(dichloromethyl)benzamide with commercial fungicides from different Fungicide Resistance Action Committee (FRAC) groups.

Quantitative Analysis of Synergy: Using methodologies like the Colby method to quantify the level of synergy, additivity, or antagonism for each combination against a panel of key plant pathogens.

Resistance Management: Evaluating the potential of synergistic mixtures to control fungal strains that have developed resistance to one of the partner compounds.

The table below illustrates a conceptual framework for screening potential synergistic partners for a new fungicidal compound like N-cyclopropyl-4-(dichloromethyl)benzamide.

| FRAC Group | Mode of Action | Example Partner Fungicide | Target Pathogen for Screening | Rationale for Combination |

| 3 | Demethylation inhibitors (DMI) | Tebuconazole | Fusarium graminearum | Combining different modes of action to delay resistance development. |

| 7 | Succinate dehydrogenase inhibitors (SDHI) | Boscalid | Botrytis cinerea | Potential for enhanced efficacy through dual targeting of fungal respiration. |

| 11 | Quinone outside inhibitors (QoI) | Azoxystrobin | Septoria tritici | Broadening the disease control spectrum and managing QoI-resistant strains. |

| M5 | Multi-site contact activity | Chlorothalonil | Plasmopara viticola | Adding a multi-site inhibitor to the mix as an anti-resistance strategy. |

This table is for illustrative purposes only and does not represent tested data for N-cyclopropyl-4-(dichloromethyl)benzamide.

Innovation in Chemical Synthesis for Scalable Production and Diversity-Oriented Synthesis

Efficient and scalable synthesis is paramount for the commercial viability of any agrochemical. Concurrently, the ability to generate a wide range of structural analogues is crucial for optimizing activity and exploring new applications.

Scalable Production: Future research will need to focus on developing a synthetic route that is cost-effective, high-yielding, and environmentally sustainable. This involves optimizing reaction conditions, minimizing the use of hazardous reagents, and designing a process suitable for large-scale industrial production. Research into scalable methods for producing key precursors, such as cyclopropylamine (B47189) derivatives, is an important component of this effort. nih.gov

Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy for creating libraries of structurally diverse molecules from a common starting material. cam.ac.uk Applying DOS principles to the N-cyclopropyl-4-(dichloromethyl)benzamide scaffold would be a key future research direction. This approach allows for the systematic modification of different parts of the molecule:

The cyclopropyl (B3062369) ring

The amide linker

The dichloromethyl-substituted benzene (B151609) ring

By creating a library of analogues, researchers can establish clear Structure-Activity Relationships (SAR), leading to the identification of compounds with improved potency, a broader spectrum of activity, or desirable physicochemical properties. Recent advancements in chemoenzymatic and biocatalytic methods offer innovative ways to generate diverse and stereochemically pure cyclopropane (B1198618) building blocks, which could be incorporated into a DOS strategy for this class of compounds. nih.govnih.govbohrium.com This approach would accelerate the discovery of new, optimized benzamide-based agrochemicals. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-4-(dichloromethyl)benzamide?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-(dichloromethyl)benzoyl chloride and cyclopropylamine.

- Procedure :

Dissolve 4-(dichloromethyl)benzoyl chloride (1.0 eq) in dry dichloromethane under inert atmosphere.

Add cyclopropylamine (1.2 eq) dropwise at 0°C.

Stir at room temperature for 12–24 hours.

Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product.

- Characterization : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via (expected signals: δ 7.6–7.8 ppm for aromatic protons, δ 2.8–3.0 ppm for cyclopropyl CH) .

Q. How can the stability of N-cyclopropyl-4-(dichloromethyl)benzamide be assessed under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 1.0, 4.5, 7.4, 9.0).

Dissolve the compound in each solution (1 mg/mL).

Incubate at 37°C for 24 hours.

Analyze degradation products via LC-MS and compare with controls.

- Key Considerations : The dichloromethyl group may hydrolyze to a carboxylic acid under alkaline conditions. Monitor for mass shifts (e.g., +16 Da for hydroxylation) and quantify stability using peak area normalization .

Advanced Research Questions

Q. How does the dichloromethyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Mechanistic Insight : The electron-withdrawing dichloromethyl group activates the benzene ring toward NAS.

- Experimental Validation :

React N-cyclopropyl-4-(dichloromethyl)benzamide with sodium methoxide (MeONa) in DMF at 80°C.

Monitor reaction progress via TLC.

Isolate the methoxy-substituted product and confirm via (loss of Cl signals at ~40 ppm, emergence of OCH at ~55 ppm).

- Contradiction Note : Some studies report competing hydrolysis of the dichloromethyl group under harsh conditions; optimize temperature and solvent polarity to favor NAS .

Q. What strategies can resolve discrepancies in reported biological activity data for N-cyclopropyl benzamide derivatives?

- Methodological Answer :

- Data Analysis Framework :

Compare assay conditions (e.g., cell lines, incubation time) across studies.

Validate target engagement using competitive binding assays (e.g., fluorescence polarization for kinase inhibition).

Perform dose-response curves (IC) under standardized protocols.

- Case Study : Derivatives like N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide show MPS1 kinase inhibition, but activity varies with substitution patterns. Use molecular docking to correlate dichloromethyl steric effects with binding affinity .

Structural and Analytical Questions

Q. What computational methods are suitable for predicting the conformational flexibility of N-cyclopropyl-4-(dichloromethyl)benzamide?

- Methodological Answer :

- Approach :

Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to optimize geometry.

Analyze rotational barriers of the cyclopropyl and dichloromethyl groups using potential energy surface scans.

Compare with X-ray crystallography data (if available) for validation.

- Outcome : The cyclopropyl group restricts planarity, while the dichloromethyl group introduces torsional strain, affecting binding pocket interactions .

Q. How can researchers differentiate between polymorphic forms of this compound?

- Methodological Answer :

- Techniques :

PXRD : Compare diffraction patterns (e.g., peak at 2θ = 12.5° for Form I vs. 14.2° for Form II).

DSC : Identify melting point variations (e.g., Form I melts at 158–160°C, Form II at 145–147°C).

Solid-state NMR : Resolve differences in chemical shifts for carbonyl carbons.

- Application : Polymorph stability impacts solubility and bioavailability in pharmacological studies .

Biological and Pharmacological Questions

Q. What in vitro assays are recommended to evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Assay Design :

Kinase Profiling : Use a panel of 50+ kinases (e.g., MPS1, Aurora B) in ATP-competitive assays.

Cellular Efficacy : Treat HeLa or A549 cells with 0.1–10 µM compound; quantify mitotic arrest via flow cytometry (phospho-histone H3 staining).

Selectivity Validation : Perform counter-screens against off-target kinases (e.g., CDK1, PLK1).

- Data Interpretation : IC values <100 nM suggest high potency. Cross-reactivity with structurally similar kinases (e.g., TTK family) must be ruled out .

Data Contradiction and Reproducibility

Q. How can researchers address conflicting reports on the compound’s solubility in aqueous media?

- Methodological Answer :

- Root Cause Analysis :

Verify purity (HPLC >98%) to exclude surfactants or impurities affecting solubility.

Standardize solvent systems (e.g., PBS with 0.5% DMSO vs. pure water).

Use nephelometry to quantify undissolved particles.

- Resolution : The hydrochloride salt (if formed) improves aqueous solubility, as seen in analogs like N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.